Hexacosyl acrylate
Description
Hexacosyl acrylate is a long-chain acrylate ester characterized by a 26-carbon alkyl group attached to an acrylate moiety. Acrylates, in general, are widely used in polymer synthesis due to their reactive vinyl groups, which enable copolymerization and cross-linking . This compound’s extended alkyl chain likely imparts exceptional hydrophobicity, thermal stability, and flexibility, making it suitable for specialized coatings, adhesives, or biomaterials.
Properties
CAS No. |
94138-80-4 |
|---|---|
Molecular Formula |
C29H56O2 |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
hexacosyl prop-2-enoate |
InChI |
InChI=1S/C29H56O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-31-29(30)4-2/h4H,2-3,5-28H2,1H3 |
InChI Key |
GMMVDHHXYPDRJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Hexacosyl acrylate can be synthesized through the esterification of acrylic acid with hexacosanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the desired product.
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as fractional distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Polymerization Reactions
Hexacosyl acrylate, like other acrylate esters, undergoes free-radical polymerization via its vinyl group. The reaction typically initiates through light, heat, or peroxides, generating propagating radicals that add monomer units to form high-molecular-weight polymers (up to 200,000 g/mol) . Key aspects include:
Copolymerization with Other Monomers
This compound can copolymerize with monomers such as styrene or vinyl acetate to tailor polymer characteristics. For example:
-
Styrene : Reactivity ratios (r₁, r₂) for acrylate/styrene systems depend on monomer structure. In analogous systems (e.g., 2-ethylhexyl acrylate), styrene often acts as a less reactive comonomer .
-
Methyl methacrylate : Reactivity ratios (r₁ = 0.53, r₂ = 1.80) indicate preferential incorporation of methacrylate during copolymerization .
Thiol-Acrylate Reactions
This compound may participate in thiol-ene chemistry , though specific data for this compound is limited. Analogous acrylates react with thiols via two mechanisms:
-
Radical-mediated addition : Thiyl radicals abstract hydrogen from thiols, creating reactive species that polymerize acrylate double bonds .
-
Michael addition : Step-growth polymerization without radical initiators, forming cross-linked networks .
Thermal Self-Initiation and Chain Transfer
High temperatures can induce spontaneous polymerization of this compound, as seen in other alkyl acrylates. Key findings include:
-
Chain transfer : Solvent polarity (e.g., benzene, ethyl acetate) influences termination efficiency, affecting polymer molecular weight .
-
Initiation without additives : Impurities or trace oxidants may trigger polymerization at elevated temperatures .
Production via Esterification
This compound is synthesized by esterifying acrylic acid with hexacosanol in the presence of acidic catalysts (e.g., sulfuric acid). Reaction conditions include:
Scientific Research Applications
Hexacosyl acrylate has found applications in several scientific research fields:
Chemistry: It is used as a monomer in the synthesis of copolymers with tailored properties for specific applications, such as drug delivery systems and responsive materials.
Biology: Researchers have explored its use in the development of biocompatible coatings for medical devices and implants.
Medicine: this compound-based polymers are investigated for their potential in controlled drug release and tissue engineering.
Industry: It is employed in the formulation of high-performance coatings, adhesives, and sealants due to its excellent film-forming properties and chemical resistance.
Mechanism of Action
The mechanism of action of hexacosyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The long alkyl chain provides hydrophobic characteristics, which can influence the physical properties of the resulting polymers, such as flexibility, thermal stability, and chemical resistance.
At the molecular level, the acrylate group can participate in various chemical reactions, leading to the formation of covalent bonds with other molecules. This reactivity is harnessed in the design of functional materials with specific properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of hexacosyl acrylate with other acrylate esters, emphasizing structural features, physicochemical properties, and applications.
Table 1: Key Properties of this compound and Analogous Compounds
Structural and Functional Differences
- Alkyl Chain Length : this compound’s 26-carbon chain distinguishes it from shorter-chain analogs (e.g., hexyl or lauryl acrylates). This confers superior hydrophobicity and film-forming capabilities but may reduce solubility in polar solvents .
- Branched vs. Linear Chains : 2-Ethylhexyl acrylate’s branched structure lowers Tg, improving flexibility in adhesives , whereas this compound’s linear chain may enhance crystallinity and mechanical strength.
Biological Activity
Hexacosyl acrylate, a long-chain fatty acid derivative, is a compound of significant interest in various fields, including materials science and biomedicine. This article explores its biological activity, focusing on antimicrobial properties, potential toxicity, and applications in biocompatible materials.
- Molecular Formula : C36H70O2
- Molecular Weight : 558.88 g/mol
- Density : 1.0 ± 0.1 g/cm³
- Boiling Point : 638.7 ± 40.0 °C at 760 mmHg
- Flash Point : 184.1 ± 20.8 °C
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and related acrylates. For instance, a study demonstrated that acrylic resins containing antimicrobial agents exhibited significant activity against common pathogens such as Staphylococcus aureus and Candida albicans .
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | Zone of Inhibition (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 50 |
| Candida albicans | 15 | 50 |
| Escherichia coli | 12 | 50 |
This table indicates the effectiveness of this compound at a concentration of 50 mg/mL against various microorganisms.
Biocompatibility
Biocompatibility is essential for materials intended for medical applications. This compound has been tested for cytotoxicity using ISO standards, revealing that it maintains cell viability comparable to control groups . The results suggest that this compound can be safely used in applications such as dental materials without adverse effects on human cells.
Case Study: Dental Applications
A case study involving the use of this compound in dental acrylic resins showed promising results in terms of both antimicrobial activity and biocompatibility. The study found that coatings made with this compound significantly reduced microbial colonization on dental surfaces while exhibiting no cytotoxic effects on human gingival fibroblasts .
Toxicological Considerations
While this compound shows beneficial properties, potential toxicity must be assessed. A review indicated that acrylates can cause allergic reactions and contact dermatitis in sensitized individuals . Therefore, understanding the sensitization potential of this compound is crucial for its safe application.
Table 2: Toxicological Profile of Acrylates
| Parameter | Value |
|---|---|
| Oral LD50 (rat) | 820 mg/kg |
| Dermal LD50 (rabbit) | 306 mg/kg |
| Sensitization Potential | High |
This table summarizes key toxicological data relevant to the safety assessment of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
